4-(6-Bromopyrazin-2-yl)morpholine 4-(6-Bromopyrazin-2-yl)morpholine
Brand Name: Vulcanchem
CAS No.: 848841-62-3
VCID: VC2546755
InChI: InChI=1S/C8H10BrN3O/c9-7-5-10-6-8(11-7)12-1-3-13-4-2-12/h5-6H,1-4H2
SMILES: C1COCCN1C2=CN=CC(=N2)Br
Molecular Formula: C8H10BrN3O
Molecular Weight: 244.09 g/mol

4-(6-Bromopyrazin-2-yl)morpholine

CAS No.: 848841-62-3

Cat. No.: VC2546755

Molecular Formula: C8H10BrN3O

Molecular Weight: 244.09 g/mol

* For research use only. Not for human or veterinary use.

4-(6-Bromopyrazin-2-yl)morpholine - 848841-62-3

Specification

CAS No. 848841-62-3
Molecular Formula C8H10BrN3O
Molecular Weight 244.09 g/mol
IUPAC Name 4-(6-bromopyrazin-2-yl)morpholine
Standard InChI InChI=1S/C8H10BrN3O/c9-7-5-10-6-8(11-7)12-1-3-13-4-2-12/h5-6H,1-4H2
Standard InChI Key OVLIISDBFJFQQH-UHFFFAOYSA-N
SMILES C1COCCN1C2=CN=CC(=N2)Br
Canonical SMILES C1COCCN1C2=CN=CC(=N2)Br

Introduction

Chemical Identity and Properties

Chemical Structure and Identifiers

4-(6-Bromopyrazin-2-yl)morpholine consists of a bromopyrazine moiety connected to a morpholine ring via a nitrogen atom. The compound is characterized by the following chemical identifiers:

IdentifierValue
CAS Number848841-62-3
Molecular FormulaC8H10BrN3O
Molecular Weight244.09 g/mol
IUPAC Name4-(6-bromopyrazin-2-yl)morpholine
InChIInChI=1S/C8H10BrN3O/c9-7-5-10-6-8(11-7)12-1-3-13-4-2-12/h5-6H,1-4H2
SMILESC1COCCN1C2=CN=CC(=N2)Br

The structure features a six-membered morpholine ring (containing oxygen and nitrogen) connected to a pyrazine ring that carries a bromine atom at the 6-position. This arrangement gives the molecule distinct chemical and physical properties that influence its behavior in various applications .

Physical Properties and Spectroscopic Data

The physical properties of 4-(6-Bromopyrazin-2-yl)morpholine include:

  • Appearance: Typically a solid at room temperature

  • Storage stability: Stable at room temperature, but optimal storage is at 2-8°C away from moisture

  • Solubility: Soluble in common organic solvents including dichloromethane, acetonitrile, and dimethylformamide

Spectroscopic data for the compound has been reported in the literature:
1H NMR (400 MHz, CDCl3) δ 7.99 (s, 1H), 7.95 (s, 1H), 3.82 (t, J = 4.0 Hz, 4H), 3.58 (t, J = 4.0 Hz, 4H)

Synthesis Methods

Synthetic Routes

Several synthetic routes for 4-(6-Bromopyrazin-2-yl)morpholine have been documented in the scientific literature. One of the most common methods involves a two-step process starting with 2,6-dichloropyrazine:

  • Bromination: Reaction of 2,6-dichloropyrazine with phosphorus tribromide (PBr3)

  • Nucleophilic substitution: Displacement of a chlorine atom with morpholine

This approach allows for selective functionalization of the pyrazine ring, maintaining the bromine substituent at the desired position .

Detailed Synthesis Procedures

A detailed synthetic procedure from the literature describes the following process:

PBr3 (11 g, 36.9 mmol, 5.5 eq) is added to 2,6-dichloropyrazine (1.0 g, 6.7 mmol, 1 eq) at room temperature and heated to 150°C for 24 hours. The solution is then dried under vacuum, and the residue is dissolved in CH2Cl2 (50 mL). The organic layer is washed with water and brine, then dried. Morpholine is added to this solution dropwise at 0°C and warmed to room temperature over 5 hours. The solution is again washed with water and brine. Chromatographic purification (SiO2, 10-60% EtOAc-hexanes gradient elution) provides 4-(6-Bromopyrazin-2-yl)morpholine with a yield of approximately 31% .

An alternative synthesis approach involves the use of copper catalysis:

ReagentsConditionsYieldReference
2,6-dichloropyrazine, PBr3, morpholine150°C, 24h; then 0-20°C, 5h31%
With CuI, K2CO3, N,N'-dimethylethylenediamineAcetonitrile, 120°C, sealed tube, inert atmosphere87%

The copper-catalyzed approach demonstrates significantly higher yields, indicating its potential as a preferred method for large-scale synthesis.

Stock Solution Preparation

For research applications, proper preparation of stock solutions is crucial. The following table provides guidance for preparing stock solutions of 4-(6-Bromopyrazin-2-yl)morpholine at various concentrations:

ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM4.0968 mL20.4842 mL40.9685 mL
5 mM0.8194 mL4.0968 mL8.1937 mL
10 mM0.4097 mL2.0484 mL4.0968 mL

For optimal stability, prepared stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Repeated freezing and thawing should be avoided to prevent product degradation .

Applications and Biological Activity

Role in Medicinal Chemistry

4-(6-Bromopyrazin-2-yl)morpholine belongs to a class of compounds with potential applications in medicinal chemistry. The presence of both the morpholine and bromopyrazine moieties contributes to its biological relevance:

  • The morpholine group enhances water solubility and bioavailability

  • The bromine substituent serves as a potential site for further modifications

  • The nitrogen atoms in the pyrazine ring can participate in hydrogen bonding with biological targets

While specific biological activity data for this exact compound is limited in the available literature, similar pyrazine derivatives have shown promise as:

  • Enzyme inhibitors

  • Anticancer agents

  • Antimicrobial compounds

  • Components in protein degradation pathways

Building Block in Organic Synthesis

One of the most significant applications of 4-(6-Bromopyrazin-2-yl)morpholine is its use as a building block in organic synthesis. The bromine substituent provides a reactive site for various transformations, including:

  • Cross-coupling reactions (Suzuki, Negishi, Stille)

  • Metal-halogen exchange reactions

  • Nucleophilic substitution reactions

A notable example is the synthesis of 1-Chloro-4-(6-morpholin-4-yl-pyrazin-2-yl)-isoquinoline, which was prepared using a Negishi coupling reaction with a yield of 56% :

4-(6-Bromopyrazin-2-yl)morpholine is combined with 4-bromo-1-chloro-isoquinoline under palladium catalysis, using a zinc intermediate formed in situ. The reaction proceeds via a transmetallation pathway characteristic of Negishi coupling reactions.

Product Classification

This compound has been classified as a "Protein Degrader Building Block," indicating its potential utility in developing compounds that can induce degradation of specific proteins. This emerging therapeutic approach has gained significant attention for targeting previously "undruggable" proteins in various disease states .

Structure-Activity Relationships

Similar Compounds and Structural Analogs

Several compounds share structural similarities with 4-(6-Bromopyrazin-2-yl)morpholine. Understanding these relationships helps in predicting potential activities and applications:

CompoundCAS NumberSimilarity ScoreKey Difference
5-Bromo-3-morpholinopyrazin-2-amine117719-17-20.95Additional amino group
5-Bromo-N,N-dimethylpyrazin-2-amine446286-94-80.79Dimethylamine instead of morpholine
2-Amino-5-bromo-3-(diethylamino)pyrazine912773-09-20.78Diethylamine group and amino substitution
5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine893611-67-10.77Piperazine instead of morpholine
2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine893611-72-80.72Pyrrolidine instead of morpholine
4-(6-Chloropyrazin-2-yl)morpholine720693-19-6Not specifiedChlorine instead of bromine

The high similarity score with 5-Bromo-3-morpholinopyrazin-2-amine (0.95) suggests that these compounds may share similar physicochemical properties and potentially similar biological activities .

Effects of Structural Modifications

Structural modifications of 4-(6-Bromopyrazin-2-yl)morpholine can significantly alter its properties:

  • Position of the bromine atom (5 vs. 6 position) affects the electronic distribution and reactivity

  • Replacement of bromine with other halogens (e.g., chlorine in 4-(6-Chloropyrazin-2-yl)morpholine) changes the compound's reactivity and biological interactions

  • Substitution of morpholine with other heterocycles alters solubility, lipophilicity, and hydrogen bonding capabilities

These modifications can be strategically employed to optimize properties for specific applications in medicinal chemistry or materials science.

SupplierProduct ReferencePurityPrice RangeDelivery Time
Supplier 1IN-DA004QEK98%€62.00 - €488.00Approximately 2 weeks
Supplier 210-F08003695.0%Price upon inquiryApproximately 3 weeks
Supplier 3VariousMin. 95%Various5-7 business days

The compound is typically available in quantities ranging from 100 mg to 5 g, with pricing that varies significantly based on quantity and purity requirements .

Future Research Directions

Research Gaps

Several research gaps exist in the current understanding of 4-(6-Bromopyrazin-2-yl)morpholine:

  • Limited data on specific biological activities and targets

  • Incomplete characterization of physical and photophysical properties

  • Need for more efficient and scalable synthetic routes

  • Potential for expanded applications in emerging fields such as photocatalysis and organic electronics

Addressing these gaps represents an opportunity for researchers to further explore the potential of this versatile compound in various scientific disciplines.

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